molecular formula C10H15BrClN3 B12286448 (R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl

(R)-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl

Cat. No.: B12286448
M. Wt: 292.60 g/mol
InChI Key: AGFHSGMJMPTWLY-UHFFFAOYSA-N
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Description

®-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromopyridine and 2-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents used in the synthesis include dichloromethane and ethanol.

    Reaction Steps: The bromopyridine is first activated through a halogenation reaction, followed by nucleophilic substitution with 2-methylpiperazine. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-(4-Bromopyridin-2-yl)(phenyl)methanol
  • 4-[(4-bromophenyl)ethynyl]pyridine

Uniqueness

®-1-(4-Bromopyridin-2-YL)-2-methylpiperazinehcl is unique due to its specific substitution pattern and the presence of both bromopyridine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H15BrClN3

Molecular Weight

292.60 g/mol

IUPAC Name

1-(4-bromopyridin-2-yl)-2-methylpiperazine;hydrochloride

InChI

InChI=1S/C10H14BrN3.ClH/c1-8-7-12-4-5-14(8)10-6-9(11)2-3-13-10;/h2-3,6,8,12H,4-5,7H2,1H3;1H

InChI Key

AGFHSGMJMPTWLY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CC(=C2)Br.Cl

Origin of Product

United States

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